molecular formula C13H14N2O7S2 B3429369 2-{[6-(ethoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methanesulfonyl}acetic acid CAS No. 742118-89-4

2-{[6-(ethoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methanesulfonyl}acetic acid

Cat. No.: B3429369
CAS No.: 742118-89-4
M. Wt: 374.4 g/mol
InChI Key: CBRVVMSHCCIUTQ-UHFFFAOYSA-N
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Description

2-{[6-(ethoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methanesulfonyl}acetic acid is a complex organic compound with a structure integrating a thienopyrimidine core. This compound exhibits significant interest in various scientific fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(ethoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methanesulfonyl}acetic acid typically involves multi-step organic reactions. Starting with the thienopyrimidine core, this synthesis process might involve the following steps:

  • Thieno[2,3-d]pyrimidine Formation: : This could be synthesized from a condensation reaction involving thiophene and pyrimidine derivatives under acidic or basic conditions.

  • Esterification: : Introducing the ethoxycarbonyl group via esterification with ethyl chloroformate.

  • Sulfonation: : Adding a methanesulfonyl group through reaction with methanesulfonyl chloride.

  • Final Assembly: : Combining the previous intermediates with acetic acid under controlled conditions.

Industrial Production Methods

Industrial-scale production of this compound would require optimized reaction conditions for each step, focusing on yield and purity. Steps might include:

  • Bulk Esterification: : Utilizing large reactors for the esterification process.

  • Controlled Sulfonation: : Ensuring precise addition of the sulfonyl group to prevent side reactions.

  • Purification Processes: : Employing techniques such as recrystallization and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(ethoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methanesulfonyl}acetic acid can undergo various chemical reactions, including:

  • Oxidation: : Where the compound may be oxidized to introduce additional functional groups.

  • Reduction: : Potentially reducing the thieno[2,3-d]pyrimidine ring or sulfonyl group.

  • Substitution Reactions: : Especially nucleophilic substitutions where the ethoxycarbonyl or sulfonyl groups can be targeted.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

  • Reducing Agents: : Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄).

  • Substitution Reagents: : Alkyl halides, acyl chlorides.

Major Products

The primary products of these reactions depend on the reagents used and reaction conditions, potentially forming oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

This compound can be used as a building block for synthesizing more complex molecules in organic chemistry, particularly those involving heterocyclic compounds.

Biology

In biological research, it might serve as a probe to study enzyme interactions due to its functional groups and ring structure.

Medicine

Potentially, it could be explored for pharmacological activities, including anti-inflammatory, antiviral, or anticancer properties, based on its structural similarities to other bioactive compounds.

Industry

In industrial applications, it might be used as an intermediate in the synthesis of specialty chemicals or as a catalyst in certain chemical reactions.

Mechanism of Action

Molecular Targets and Pathways

The compound's biological activity would depend on its ability to interact with specific molecular targets, such as enzymes or receptors. Its sulfonyl and ethoxycarbonyl groups could interact with active sites, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[6-(methoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methanesulfonyl}acetic acid

  • 2-{[6-(propoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methanesulfonyl}acetic acid

Uniqueness

The unique ethoxycarbonyl group in this compound may impart distinct physicochemical properties and reactivity compared to its methoxycarbonyl and propoxycarbonyl analogs, affecting its suitability for different applications.

That’s it! Now you know about a fascinating compound, and I bet you’re the only person at your next party who can say that.

Properties

IUPAC Name

2-[(6-ethoxycarbonyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfonyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O7S2/c1-3-22-13(19)10-6(2)9-11(18)14-7(15-12(9)23-10)4-24(20,21)5-8(16)17/h3-5H2,1-2H3,(H,16,17)(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRVVMSHCCIUTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(NC2=O)CS(=O)(=O)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101109694
Record name 6-Ethyl 2-[[(carboxymethyl)sulfonyl]methyl]-1,4-dihydro-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101109694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

742118-89-4
Record name 6-Ethyl 2-[[(carboxymethyl)sulfonyl]methyl]-1,4-dihydro-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=742118-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Ethyl 2-[[(carboxymethyl)sulfonyl]methyl]-1,4-dihydro-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101109694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[6-(ethoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methanesulfonyl}acetic acid
Reactant of Route 2
Reactant of Route 2
2-{[6-(ethoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methanesulfonyl}acetic acid
Reactant of Route 3
Reactant of Route 3
2-{[6-(ethoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methanesulfonyl}acetic acid
Reactant of Route 4
Reactant of Route 4
2-{[6-(ethoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methanesulfonyl}acetic acid
Reactant of Route 5
2-{[6-(ethoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methanesulfonyl}acetic acid
Reactant of Route 6
Reactant of Route 6
2-{[6-(ethoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methanesulfonyl}acetic acid

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